

Procymidone degradation pathways in soil and water

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Compound of Interest

Compound Name: Procymidone

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An In-depth Technical Guide to the Environmental Degradation Pathways of **Procymidone**

Introduction

Procymidone, a dicarboximide fungicide, is extensively used in agriculture to control fungal diseases such as gray mold and stem rot on a variety of crops.[1][2] Its application, however, leads to residues in soil and water ecosystems. Understanding the degradation pathways and the factors influencing the persistence of **procymidone** is critical for environmental risk assessment and the development of effective remediation strategies. This technical guide provides a comprehensive overview of the biotic and abiotic degradation of **procymidone** in soil and water, detailing the transformation products, degradation kinetics, and the experimental methodologies used for their study.

Procymidone Degradation in Soil

The persistence of **procymidone** in soil is influenced by a combination of biotic and abiotic factors, including microbial activity, soil composition, moisture content, and sunlight exposure.[3][4] The degradation process generally follows first-order kinetics.[3]

Factors Influencing Soil Degradation

- **Microorganisms:** Microbial activity is a primary driver of **procymidone** degradation in soil.[3][5] Sterilization of soil significantly increases the half-life of **procymidone**, demonstrating the crucial role of indigenous soil microbes in its breakdown.[3][6]

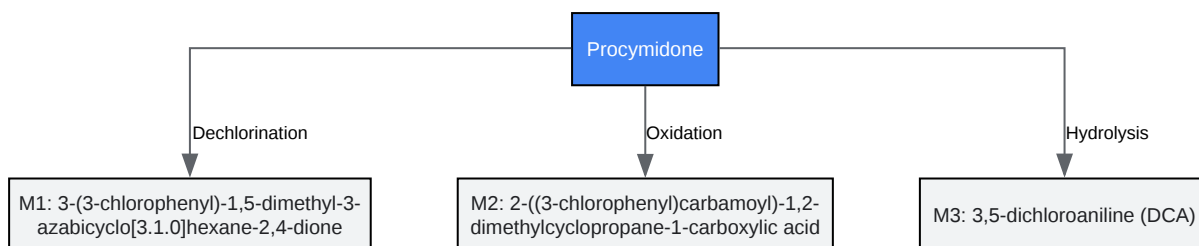
- **Soil Properties:** The rate of degradation varies with soil type.[3] Higher organic matter content and pH are generally associated with faster degradation.[3] For instance, black soil with high organic carbon content has been shown to exhibit a faster degradation rate compared to laterite soil.[3]
- **Moisture Content:** Soil moisture positively correlates with the degradation rate.[3][6] Increased moisture content enhances microbial activity, thus accelerating the breakdown of the fungicide.[3] Half-lives are noticeably shortened as moisture levels increase, with waterlogged conditions showing the fastest degradation.[6]
- **Photolysis:** Exposure to light significantly promotes the degradation of **procymidone** on the soil surface.[3][4] The half-life of **procymidone** on the soil surface is substantially shorter under light conditions compared to dark conditions.[3]

Degradation Pathway and Metabolites in Soil

In soil, **procymidone** degrades into several key metabolites through processes like dechlorination, oxidation, and hydrolysis. Three major degradation products have been identified using liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS).[3]

The identified metabolites are:

- **M1 (C₁₃H₁₂ClNO₂):** 3-(3-chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a product of single dechlorination.[3]
- **M2 (C₁₃H₁₃Cl₂NO₃):** 2-((3-chlorophenyl)carbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid, an oxidation product.[3]
- **M3 (C₆H₅Cl₂N):** 3,5-dichloroaniline (DCA), a hydrolysis product.[3]



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Figure 1. Proposed degradation pathway of **procymidone** in soil.

Quantitative Data on Soil Degradation

The degradation rate of **procymidone** is often expressed as its half-life (DT_{50}), the time required for 50% of the initial concentration to dissipate.[7]

Table 1: Half-life of **Procymidone** in Different Chinese Soil Types[3]

Soil Type	Organic Carbon (g/kg)	pH	Half-life (days)
Black soil	36.1	6.8	14.3
Chestnut soil	20.3	8.5	18.9
Yellow brown soil	15.8	6.2	20.2

| Laterite soil | 13.9 | 4.8 | 24.1 |

Table 2: Effect of Moisture Content on **Procymidone** Half-life in Yellow Brown Soil[6]

Moisture Content	Half-life (days)
10%	45.9
20%	20.4
30%	16.8
40%	15.1

| Waterlogged | 11.3 |

Table 3: Effect of Organic Matter and Sterilization on **Procymidone** Half-life in Chestnut Soil[3]

Treatment	Half-life (days)
Control (Untreated)	18.9
Removed Organic Matter	30.4
Sterilized Soil	40.1

| Removed Organic Matter + Sterilized | 64.0 |

Table 4: Effect of Light on **Procymidone** Half-life on Yellow Brown Soil Surface[3]

Condition	Half-life (days)
Light	6.8

| Dark (Control) | >65 (10.7% degradation in 7 days) |

Procymidone Degradation in Water

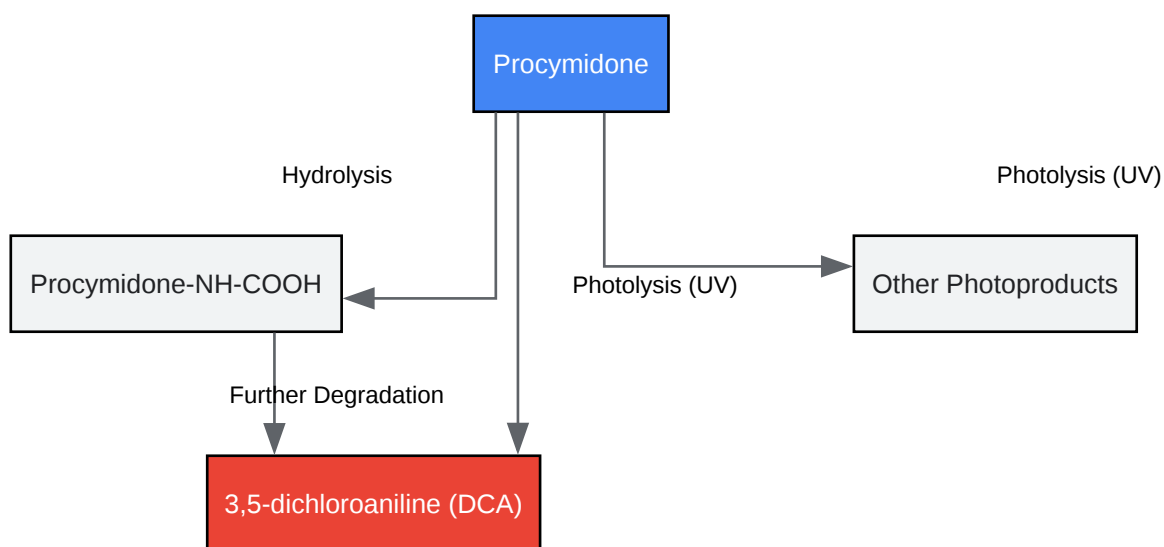
In aquatic environments, the degradation of **procymidone** is primarily governed by hydrolysis and photolysis.

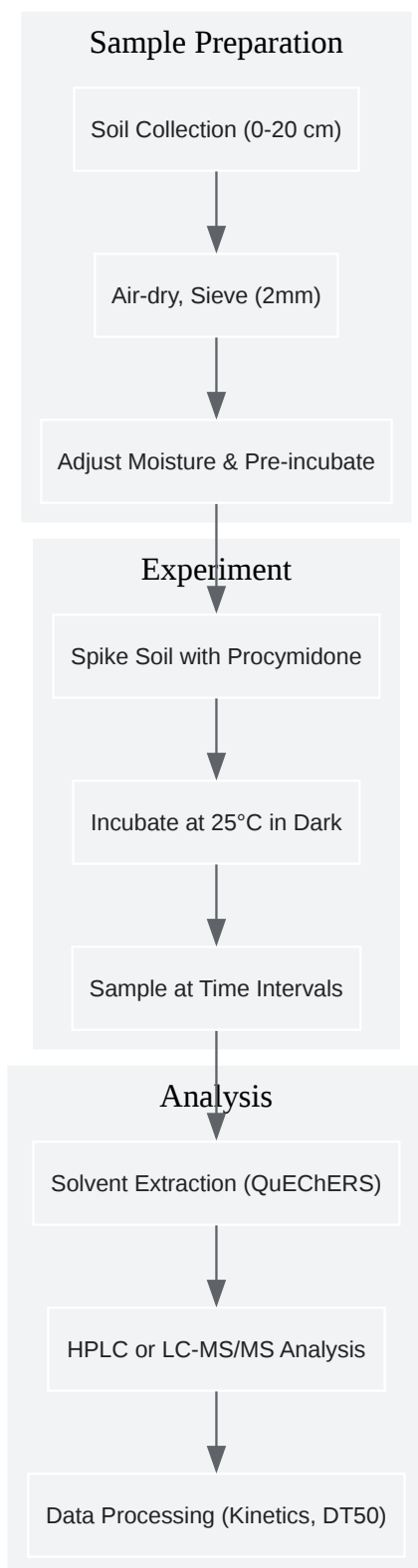
Factors Influencing Water Degradation

- Hydrolysis: **Procymidone** is susceptible to hydrolysis, with the rate being highly dependent on pH and temperature.[8] It is relatively stable in acidic conditions but hydrolyzes rapidly in neutral to alkaline solutions.[8][9] The degradation is largely due to hydrolytic reactions involving the cleavage of the cyclic imide ring.[8]
- Photolysis: Photodegradation is a significant pathway for **procymidone** in water.[9][10] Under UV irradiation, **procymidone** breaks down, forming various photoproducts.[10][11] The presence of natural organic matter can negatively affect the rate of photodegradation.[12]

Degradation Pathway and Metabolites in Water

The primary degradation product of **procymidone** in water via both hydrolysis and photolysis is 3,5-dichloroaniline (DCA).[10][12] The initial step in hydrolysis involves the cleavage of the imide ring to form 2-(3,5-dichlorophenyl-carbamoyl)-1,2-dimethylcyclopropanecarboxylic acid (**procymidone**-NH-COOH), which can then further degrade to DCA.[8] Photolysis can also lead directly to the formation of DCA and numerous other photoproducts.[10] DCA is noted to be more toxic than the parent **procymidone** compound.[6][10]





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